molecular formula C4H14Cl2N2PtSi B055148 Silaplatin CAS No. 118797-76-5

Silaplatin

Katalognummer: B055148
CAS-Nummer: 118797-76-5
Molekulargewicht: 384.2 g/mol
InChI-Schlüssel: VMIKAVWPAWKUCW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cancer is a leading cause of death worldwide, and despite significant progress in cancer research, there is still a need for more effective and less toxic treatments. Silaplatin is a novel platinum-based anti-cancer agent that has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of Silaplatin is similar to that of cisplatin. This compound binds to DNA and forms cross-links between adjacent strands, which interferes with DNA replication and transcription, leading to cell death. However, this compound has a different binding pattern compared to cisplatin, which may explain its superior anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Moreover, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. This compound has also been shown to modulate the immune system, which may enhance its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

Silaplatin has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Moreover, this compound has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs, which makes it a promising candidate for further development. However, this compound has some limitations, such as its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for Silaplatin research. First, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Second, the combination of this compound with other anti-cancer agents or immunotherapies should be explored to enhance its anti-cancer activity. Third, the mechanism of action of this compound should be further elucidated to optimize its use in cancer treatment. Fourth, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the identification of biomarkers that predict the response to this compound treatment may facilitate personalized cancer therapy.
Conclusion
This compound is a novel platinum-based anti-cancer agent that has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. This compound has a well-established synthesis method, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for this compound research, which may lead to the development of a more effective and less toxic anti-cancer therapy.

Synthesemethoden

Silaplatin is a derivative of cisplatin, which is a widely used platinum-based anti-cancer drug. The synthesis of this compound involves the substitution of one of the chloride ions in cisplatin with a silicon-containing ligand. This modification results in a more stable and less toxic compound that retains the anti-cancer activity of cisplatin.

Wissenschaftliche Forschungsanwendungen

Silaplatin has been extensively studied in preclinical models of various types of cancer, including lung, breast, ovarian, and prostate cancer. In these studies, this compound has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Moreover, this compound has been shown to overcome drug resistance, which is a major obstacle in cancer treatment.

Eigenschaften

118797-76-5

Molekularformel

C4H14Cl2N2PtSi

Molekulargewicht

384.2 g/mol

IUPAC-Name

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride

InChI

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2

InChI-Schlüssel

VMIKAVWPAWKUCW-UHFFFAOYSA-L

SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Kanonische SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Synonyme

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II)
silaplatin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.